![molecular formula C21H29N3O4 B2637416 Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 881484-41-9](/img/structure/B2637416.png)

Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

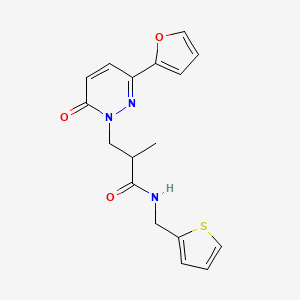

Receptor Occupancy and Therapeutic Potential

One study highlighted the compound's engagement with 5-Hydroxytryptamine1A (5-HT(1A)) receptors, implicated in anxiety and depression. The research demonstrated that high occupancy of human brain 5-HT(1A) receptors could be achieved with minimal acute side effects, suggesting potential applications in treating mood disorders (Rabiner et al., 2002).

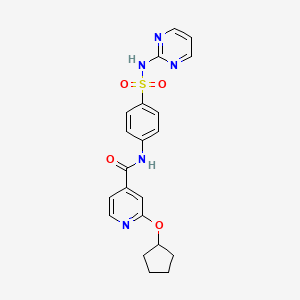

Metabolism and Pharmacokinetics

Studies on the metabolism and disposition of compounds similar to Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate provide insights into their biotransformation. For instance, L-735,524, an HIV-1 protease inhibitor, showed that urinary excretion represented a minor pathway of elimination, with the parent compound being the major component in urine (Balani et al., 1995). Similarly, BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, was well absorbed and extensively metabolized in humans (Christopher et al., 2010).

Anxiolytic Effects and Mechanisms

The anxiolytic-like effects of new arylpiperazine derivatives, focusing on their impact on GABAergic and 5-HT systems, have been explored, suggesting potential therapeutic applications of similar compounds for anxiety disorders. This highlights the compound's relevance in neuropsychopharmacological research (Kędzierska et al., 2019).

Synthetic Antioxidant Exposure and Metabolism

The exposure and metabolism of synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), provide a context for understanding how compounds like Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate might interact with biological systems and their potential effects. Studies have analyzed metabolites in human urine to assess exposure levels and biotransformation pathways, indicating widespread exposure and consistent metabolic patterns (Wang & Kannan, 2019).

Wirkmechanismus

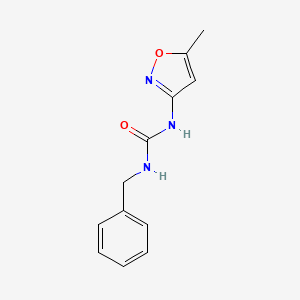

Piperazines

Piperazine is a core structure found in many pharmaceutical and biologically active compounds. They are known to exhibit a wide range of activities, including antifungal, antibacterial, and antipsychotic effects .

Pyrrolidinones

Pyrrolidinones are a class of compounds that have been found to have diverse biological activities. The 2-pyrrolidinone ring is present in some pharmaceuticals, such as the cognitive enhancer piracetam and the sedative/hypnotic suvorexant .

Carboxylates

Carboxylate groups are commonly found in biologically active compounds and pharmaceuticals. They can participate in hydrogen bonding, which can influence the compound’s interaction with its biological targets .

Phenylethyl groups

Phenylethyl groups are found in a variety of biologically active compounds. They can participate in π-π stacking interactions with aromatic amino acids in the binding sites of proteins, influencing the compound’s affinity and specificity for its targets .

Eigenschaften

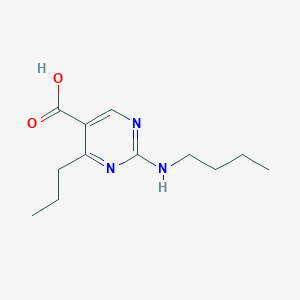

IUPAC Name |

tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-13-11-22(12-14-23)17-15-18(25)24(19(17)26)10-9-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFHADWILSOFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)

![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)

![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)

![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)